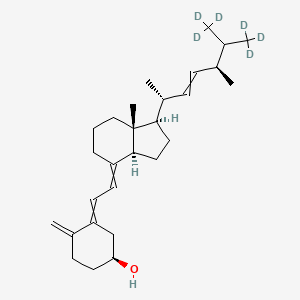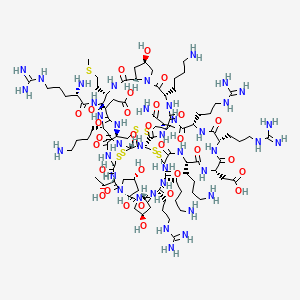
Vitamin D2-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D2-d6 is a deuterated form of Vitamin D2, also known as ergocalciferol. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions (26 and 27). The deuteration enhances the stability and allows for precise tracking in various biochemical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D2-d6 typically involves the incorporation of deuterium atoms into the ergocalciferol molecule. This can be achieved through chemical synthesis where deuterated reagents are used. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium at the desired positions .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin D2-d6 undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Oxidation: Conversion to 25-hydroxyvitamin D2 (26,26,26,27,27,27-d6) in the liver.
Reduction: Potential reduction reactions in various metabolic pathways.
Substitution: Deuterium atoms can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using cytochrome P450 enzymes.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Deuterated reagents and catalysts in organic solvents.
Major Products Formed
25-Hydroxyvitamin D2 (26,26,26,27,27,27-d6): A major metabolite formed through enzymatic oxidation.
Aplicaciones Científicas De Investigación
Vitamin D2-d6 is widely used in scientific research due to its stable isotope labeling. Applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Vitamin D2 in the body.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying intermediates and end products.
Clinical Research: Evaluating the efficacy and safety of Vitamin D2 supplements in clinical trials.
Biochemical Studies: Investigating the role of Vitamin D2 in various biochemical processes
Mecanismo De Acción
Vitamin D2-d6 exerts its effects through the same mechanism as non-deuterated Vitamin D2. It is converted to 25-hydroxyvitamin D2 in the liver and then to the active form, 1,25-dihydroxyvitamin D2, in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis, bone health, and immune function .
Comparación Con Compuestos Similares
Similar Compounds
Vitamin D3 (26,26,26,27,27,27-d6): A deuterated form of Vitamin D3, also used in similar research applications.
25-Hydroxyvitamin D2 (26,26,26,27,27,27-d6): A metabolite of Vitamin D2-d6 used in pharmacokinetic studies.
Vitamin D2 (non-deuterated): The non-deuterated form of Vitamin D2, commonly used as a dietary supplement
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Vitamin D2 .
Propiedades
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-MPZUWEMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












